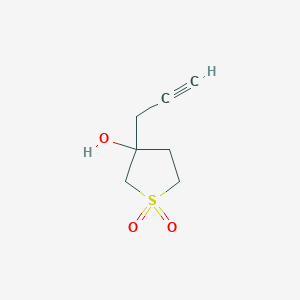
3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione, also known as D,L-Propargylglycine (PPG), is an important compound in the field of biochemistry and pharmacology. It is a non-proteinogenic amino acid that contains a triple bond and a thiol group, making it a unique molecule. PPG has been extensively studied due to its ability to inhibit the enzyme aminotransferase, which is involved in the metabolism of amino acids.
科学的研究の応用
Chemoselective Thioacetalization
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione, an analogue of 3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione, has been used in chemoselective thioacetalization. This process, conducted under solvent-free conditions, has shown effectiveness in converting selected aldehydes and aliphatic ketones into dithioacetals (Ouyang et al., 2006).
Antimicrobial Applications
1,3-Dione and its metal complexes, similar in structure to the compound , have been synthesized and screened for antimicrobial activity. These substances exhibited moderate to excellent activity against various bacteria and fungi, suggesting potential use in metal-derived drugs (Sampal et al., 2018).
Inhibitory Effects on Liver Alcohol Dehydrogenase
Thiolane 1-oxides, analogous to 3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione, have been studied for their inhibitory effects on liver alcohol dehydrogenase. These compounds are potent uncompetitive inhibitors, with certain isomers demonstrating significant inhibition (Cho et al., 1997).
Anticancer Properties
Research on a thiophenylchromane derivative, which shares a structural resemblance with the target compound, revealed moderate anticancer activity against specific cancer cell lines. This highlights the potential of such compounds in cancer therapy (Vaseghi et al., 2021).
Biodegradable Polymers for Gene Delivery
A related compound, 5-(4-(prop-2-yn-1-yloxy)benzyl)-1,3-dioxolane-2,4-dione, was used to synthesize polyesters with excellent cell penetration and gene delivery properties. This application is significant in biomedicine, especially in the context of developing new gene delivery systems (Zhang et al., 2012).
作用機序
Target of Action
Similar compounds such as isoindoline-1,3-dione derivatives have been known to interact with various receptors, including dopamine receptors .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various physiological effects .
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
特性
IUPAC Name |
1,1-dioxo-3-prop-2-ynylthiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S/c1-2-3-7(8)4-5-11(9,10)6-7/h1,8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFSLGBUUXLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCS(=O)(=O)C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(prop-2-yn-1-yl)-1lambda6-thiolane-1,1-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2560512.png)
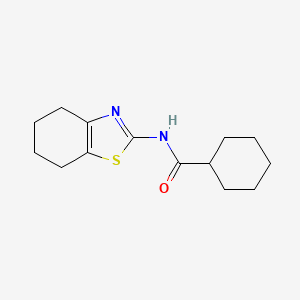
![2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2560514.png)
![N-(4-methoxyphenethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2560515.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2560518.png)
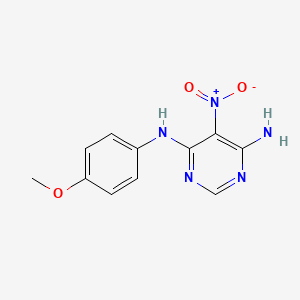
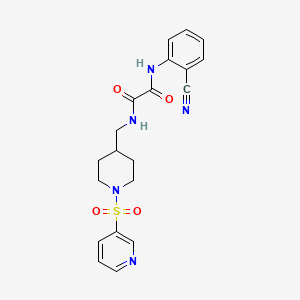
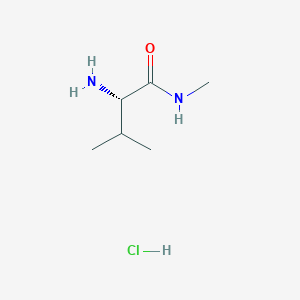
![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2560523.png)
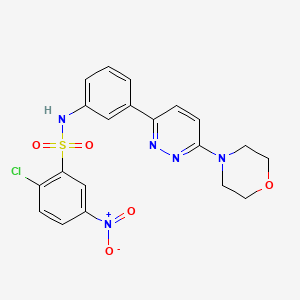
![3-Methyl-4-oxo-4,7-dihydro-5H-thiopyrano[3,4-b]furan-2-carboxylic acid](/img/structure/B2560525.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2560528.png)

![Benzo[b]thiophen-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2560535.png)